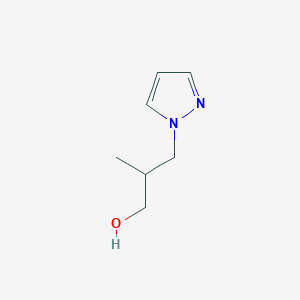

2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrazol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(6-10)5-9-4-2-3-8-9/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQVWJZAPCULQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629696 | |

| Record name | 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007517-75-0 | |

| Record name | 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol

An In-depth Technical Resource for Chemical and Pharmaceutical Development

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its versatile biological activities.[1][2][3] Compounds incorporating this scaffold are integral to the development of therapeutics for a wide range of clinical conditions, from inflammation to oncology.[4] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol, a valuable building block for drug discovery. We present a robust two-step synthetic pathway, beginning with an aza-Michael addition, followed by a powerful ester reduction. Each step is accompanied by a detailed protocol and an explanation of the underlying chemical principles. Furthermore, this document establishes a self-validating framework for the structural confirmation of the target compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Strategic Approach to Synthesis

The synthesis of this compound is efficiently achieved through a two-step sequence. This strategy was designed for high atom economy and the use of readily available starting materials.

-

Aza-Michael Addition: The first step involves the conjugate addition of pyrazole to an α,β-unsaturated ester, specifically methyl methacrylate. This reaction, a cornerstone of C-N bond formation, proceeds readily and provides the key intermediate, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.[5][6]

-

Ester Reduction: The second step is the reduction of the propanoate ester intermediate to the corresponding primary alcohol. This transformation is accomplished using a potent hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄), which is highly effective for converting esters to alcohols.[7][8]

The complete synthetic workflow is outlined below.

Part I: Synthesis Protocol — Aza-Michael Addition

The aza-Michael addition is a highly efficient method for constructing the pyrazole-propane backbone. The reaction leverages the nucleophilicity of the pyrazole nitrogen to attack the electron-deficient β-carbon of methyl methacrylate. While this reaction can be catalyzed, it also proceeds effectively under solvent- and catalyst-free conditions at elevated temperatures, offering a greener synthetic route.[6]

Detailed Experimental Protocol

Reaction: Pyrazole + Methyl Methacrylate → Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrazole (6.81 g, 100 mmol, 1.0 equiv) and methyl methacrylate (12.01 g, 120 mmol, 1.2 equiv).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase or by GC-MS. The starting materials will have different Rf values than the more polar product.

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methyl methacrylate under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (from 9:1 to 7:3) to afford the pure intermediate ester as a colorless to pale yellow oil.

-

Part II: Synthesis Protocol — Ester Reduction

The reduction of the ester intermediate to the primary alcohol requires a powerful hydride donor. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the relatively stable ester functional group.[9] In contrast, milder reagents like sodium borohydride (NaBH₄) are generally ineffective for ester reduction.[8]

Causality Behind Reagent Choice: The high polarity of the Al-H bond in LiAlH₄ makes the hydride ion (H⁻) a potent nucleophile, capable of attacking the electrophilic carbonyl carbon of the ester.[9] The reaction proceeds through a tetrahedral intermediate, which then collapses to form an aldehyde in situ. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the final alkoxide, which is then protonated during work-up to yield the primary alcohol.[10]

Detailed Experimental Protocol

Reaction: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate + LiAlH₄ → this compound

-

Safety First: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C in an ice-water bath.

-

LiAlH₄ Addition: Carefully and portion-wise, add LiAlH₄ (2.28 g, 60 mmol, ~1.5 equiv relative to the ester) to the cooled THF with stirring.

-

Substrate Addition: Dissolve the intermediate ester, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (6.73 g, 40 mmol, 1.0 equiv), in 30 mL of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Workup):

-

Cool the reaction mixture back down to 0 °C.

-

Slowly and carefully add 2.3 mL of water dropwise.

-

Add 2.3 mL of 15% aqueous NaOH solution dropwise.

-

Add 6.9 mL of water dropwise.

-

Stir the resulting granular white precipitate vigorously for 30 minutes.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (from 1:1 to pure Ethyl Acetate) to afford the final product, this compound, as a viscous oil or low-melting solid.

-

Part III: Comprehensive Characterization & Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the carbon-hydrogen framework.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | ||||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.50 | d | 1H | ~1.5 | Pyrazole H-5 |

| ~7.48 | d | 1H | ~2.3 | Pyrazole H-3 |

| ~6.25 | t | 1H | ~2.0 | Pyrazole H-4 |

| ~4.20 | dd | 1H | 14.0, 6.0 | -CH₂-N (diastereotopic) |

| ~4.05 | dd | 1H | 14.0, 8.0 | -CH₂-N (diastereotopic) |

| ~3.50 | m | 2H | - | -CH₂-OH |

| ~2.10 | m | 1H | - | -CH(CH₃)- |

| ~1.90 | br s | 1H | - | -OH |

| ~0.95 | d | 3H | 7.0 | -CH(CH₃)- |

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~139.5 | Pyrazole C-3 |

| ~129.0 | Pyrazole C-5 |

| ~105.5 | Pyrazole C-4 |

| ~68.0 | -CH₂-OH |

| ~55.0 | -CH₂-N |

| ~38.0 | -CH(CH₃)- |

| ~16.5 | -CH(CH₃)- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Characteristic IR Absorption Bands | |

| Frequency (cm⁻¹) | Vibration |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3150-3100 | C-H stretch (aromatic, pyrazole) |

| 2960-2850 | C-H stretch (aliphatic) |

| ~1550 | C=N stretch (pyrazole ring) |

| ~1400 | C=C stretch (pyrazole ring) |

| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For Electrospray Ionization (ESI), the protonated molecular ion is typically observed.

| Mass Spectrometry Data | |

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.19 g/mol |

| Monoisotopic Mass | 140.09496 Da[11] |

| ESI-MS [M+H]⁺ | m/z 141.1022 |

Key fragmentation patterns would likely involve the loss of water (-18) from the alcohol, cleavage of the C-C bond adjacent to the alcohol, and fragmentation of the pyrazole ring.[12]

Applications in Drug Discovery

This compound is not merely a chemical entity but a strategic starting point for creating more complex molecules. The primary alcohol serves as a versatile chemical handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. Its structural motifs—a chiral center and the proven pyrazole pharmacophore—make it an attractive building block for constructing libraries of novel compounds to be screened for biological activity against various therapeutic targets.[3][4][13]

Conclusion

This guide has presented a robust and reproducible two-step synthesis for this compound. The rationale behind the chosen synthetic strategy and selection of reagents has been thoroughly explained to provide a deeper understanding of the chemical transformations. Furthermore, a comprehensive analytical framework has been detailed, enabling researchers to unequivocally validate the structure and purity of the final product. The methodologies described herein are designed to be directly applicable in a research and development setting, empowering scientists to efficiently synthesize this valuable pyrazole-containing building block for application in medicinal chemistry and drug discovery programs.

References

- Vertex AI Search. Ester to Alcohol - Common Conditions.

- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.

- OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.

- Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II.

- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

- Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....

- PubMed Central.

- The Royal Society of Chemistry.

- ResearchGate.

- ResearchGate.

- ResearchGate.

- JOCPR.

- Visnav.

- ResearchGate. Conversions after given time of the aza‐Michael addition of 1 and 2 to....

- Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.

- Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon

- ResearchGate.

- PMC - NIH.

- Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- PubChemLite. This compound.

- PMC - PubMed Central. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning.

- PMC - PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI.

- ResearchGate. Aza-Michael addition of pyrazoles to crotonic acid.

- Optional[1H NMR]. 2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-1-propanol - Spectrum.

- PubChem. 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol.

- MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

- PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | C8H15N3 | CID 3160221.

- YouTube. NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR.

- ChemicalBook. 2-Methyl-1-propanol(78-83-1) 1H NMR spectrum.

- ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

- ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols.

- Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Google Patents. EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ....

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. orgosolver.com [orgosolver.com]

- 11. PubChemLite - this compound (C7H12N2O) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Three-Dimensional Architecture of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol via Single-Crystal X-ray Diffraction

An in-depth technical guide on the X-ray crystallographic structure of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol.

Audience: Researchers, medicinal chemists, and drug development professionals.

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For novel therapeutic candidates, such as those incorporating the versatile pyrazole scaffold, this structural information is paramount for structure-activity relationship (SAR) studies and rational drug design. While a public-domain crystal structure for this compound is not currently available, this guide provides a comprehensive, field-proven methodology for its determination. We will proceed from first principles, covering material synthesis and purification, advanced crystallization strategies, and the complete workflow of single-crystal X-ray diffraction—from data collection to structure solution, refinement, and interpretation. This document serves as both a practical protocol and an expert guide to the causality behind critical experimental decisions, ensuring a robust and reproducible approach to structural elucidation.

Part 1: Synthesis and Attainment of Crystallization-Grade Material

The foundational prerequisite for any crystallographic study is the availability of exceptionally pure material. The presence of impurities, even at low levels, can inhibit nucleation or disrupt the lattice packing, preventing the formation of single crystals suitable for diffraction.

Proposed Synthesis Route

A plausible and efficient synthesis of the target compound involves a Michael addition of pyrazole to methacrylaldehyde, followed by a selective reduction of the aldehyde.

-

Step 1: Michael Addition. 1H-pyrazole is reacted with methacrylaldehyde in the presence of a mild base (e.g., triethylamine) in a suitable solvent like acetonitrile. This reaction selectively forms the N-substituted conjugate addition product, 2-methyl-3-(1H-pyrazol-1-yl)propanal.

-

Step 2: Selective Reduction. The resulting aldehyde is then reduced to the primary alcohol, this compound. A chemoselective reducing agent such as sodium borohydride (NaBH₄) is ideal for this transformation as it will not affect the pyrazole ring.

Purification and Purity Validation

Post-synthesis, the crude product must be rigorously purified. Flash column chromatography on silica gel is the standard and recommended method.

-

Protocol: A gradient elution system, for instance, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the target alcohol from unreacted starting materials and by-products.

-

Trustworthiness Check: The purity of the final, pooled fractions must be validated as ≥99%. This is not merely a suggestion but a critical checkpoint. The recommended methods are:

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Part 2: The Art and Science of Crystallization

Growing single crystals is often the most challenging and empirical step of the entire process. The goal is to slowly drive a supersaturated solution of the pure compound toward a state of lower solubility, encouraging the ordered assembly of molecules into a crystalline lattice rather than amorphous precipitation.

Initial Solvent Screening

The choice of solvent is critical. A good starting point is to assess the solubility of the compound in a range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.

Crystallization Methodologies

It is strongly advised to run multiple crystallization experiments in parallel using different methods and solvent systems.

This is the simplest technique. A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

Step-by-Step Protocol:

-

Dissolve 10-20 mg of purified compound in 1-2 mL of a suitable solvent (e.g., ethyl acetate) in a small, clean glass vial.

-

Cover the vial with parafilm.

-

Puncture the parafilm with a needle 2-3 times to allow for slow solvent egress.

-

Place the vial in a vibration-free location and observe over time.

This method offers finer control over the rate of crystallization. A solution of the compound is allowed to equilibrate with a larger reservoir of a "precipitant" or "anti-solvent" (a solvent in which the compound is insoluble).

Step-by-Step Protocol (Hanging Drop):

-

Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., methanol).

-

Fill the well of a crystallization plate with 500 µL of an "anti-solvent" (e.g., diethyl ether).

-

Pipette a 2-5 µL drop of the compound solution onto a siliconized glass coverslip.

-

Invert the coverslip and place it over the well, sealing it with grease.

-

The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

Diagram: Crystallization Strategy Workflow

Caption: Decision workflow for crystallization experiments.

Part 3: Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it can be analyzed using an X-ray diffractometer.

Crystal Mounting and Data Collection

-

Mounting: The selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen (100 K). This cryogenic temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.

-

Instrumentation: The mounted crystal is placed on a goniometer head within the diffractometer. Modern instruments typically use a focused micro-source of X-rays (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) and a fast-readout detector (e.g., a CMOS or CCD detector).

-

Data Collection Strategy: The instrument software calculates an optimal strategy to collect a complete and redundant dataset. The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at different orientations.

Data Reduction and Integration

The raw diffraction images are processed to yield a file containing a list of reflection indices (h,k,l) and their corresponding intensities.

-

Integration: The software identifies the diffraction spots on each frame and integrates their intensities.

-

Scaling and Merging: The intensities from all frames are scaled to a common reference frame to account for variations in exposure time and crystal decay. Redundant measurements of the same reflection are averaged. This step also provides crucial statistics (e.g., R_merge) that indicate data quality.

-

Space Group Determination: The software analyzes the symmetry and systematic absences in the diffraction pattern to determine the crystal system and the space group.

Part 4: Structure Solution, Refinement, and Validation

This phase transitions the processed diffraction data into a chemically meaningful 3D model of the molecule.

Structure Solution (The Phase Problem)

The diffraction experiment measures the intensities of the scattered X-rays, but the phase information is lost. Solving the "phase problem" is the first step in building the electron density map. For small molecules like our target, direct methods are almost universally successful. These methods use statistical relationships between the intensities to derive initial phase estimates.

Model Building and Refinement

The initial electron density map from the solution step will show peaks corresponding to atomic positions.

-

Model Building: An initial molecular model is built by assigning atoms to the largest peaks in the electron density map. Software like SHELXT or Olex2 can often do this automatically.

-

Refinement: This is an iterative process of optimizing the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is achieved through a least-squares minimization algorithm. The quality of the fit is monitored by the R1-factor. A final R1 value below 5% (0.05) is indicative of a well-refined structure.

Diagram: Structure Solution and Refinement Workflow

Caption: The computational workflow from raw data to a final, validated crystal structure.

Part 5: Data Analysis and Interpretation

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Analysis of this file provides invaluable insights for drug development.

Hypothetical Crystallographic Data Table

The following table summarizes the key parameters that would be reported for a successful structure determination of the title compound.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₇H₁₂N₂O | Confirms the elemental composition of the crystal. |

| Formula Weight | 140.19 g/mol | Molecular mass. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a=8.5, b=10.2, c=9.8 | Dimensions of the unit cell. |

| α, β, γ (°) | α=90, β=105.5, γ=90 | Angles of the unit cell. |

| Volume (ų) | 825.4 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Density (calculated) | 1.127 g/cm³ | Calculated density of the crystal. |

| R1 [I > 2σ(I)] | 0.045 | Agreement factor between observed and calculated structure factors (lower is better). |

| wR2 (all data) | 0.115 | Weighted agreement factor (lower is better). |

| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good model. |

Structural Insights for Drug Development

-

Conformational Analysis: The precise torsion angles of the propanol side chain relative to the pyrazole ring are revealed. This fixed conformation, present in the solid state, can be used as a low-energy starting point for computational docking studies into a protein active site.

-

Intermolecular Interactions: The analysis will show how the molecules pack in the crystal lattice. The hydroxyl group (-OH) is a strong hydrogen bond donor, and the pyrazole nitrogens are hydrogen bond acceptors. Identifying these hydrogen bonding networks provides a blueprint for how the molecule might interact with biological targets like enzymes or receptors.

-

Stereochemistry: If a chiral center were present, its absolute configuration could be unambiguously determined, which is a regulatory requirement for chiral drugs.

References

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

An In-Depth Technical Guide to 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol: Synthesis, Characterization, and Pharmaceutical Potential

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and evaluation of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol, a novel N-alkylated pyrazole derivative. As a compound not yet extensively documented in public databases, this guide serves as a foundational resource for researchers in medicinal chemistry and drug development. We present a plausible synthetic route, detailed protocols for rigorous physicochemical and spectroscopic characterization, and an expert analysis of its potential chemical reactivity and stability. Furthermore, drawing from the well-established pharmacological importance of the pyrazole scaffold, we explore the prospective applications of this molecule in modern drug discovery. This document is designed to bridge the gap in existing literature and empower scientists to unlock the therapeutic potential of this and similar chemical entities.

Molecular Structure and Predicted Physicochemical Properties

The molecule this compound incorporates three key structural features: a five-membered aromatic pyrazole ring, a primary alcohol functional group, and a branched three-carbon aliphatic linker. This unique combination suggests a balance of hydrophilicity from the alcohol and pyrazole nitrogens, and lipophilicity from the alkyl backbone and heterocyclic ring, a profile often sought in drug candidates.

Figure 1: Molecular Structure of this compound

Predicted Physicochemical Data

In the absence of empirical data, computational methods provide valuable estimates for the molecule's properties. These predictions are essential for designing synthetic workups, purification strategies, and initial formulation studies.

| Property | Predicted Value | Source / Method |

| Molecular Formula | C₇H₁₂N₂O | - |

| Molecular Weight | 140.18 g/mol | - |

| XLogP3 | 0.4 | PubChem Prediction |

| Hydrogen Bond Donors | 1 (from -OH) | - |

| Hydrogen Bond Acceptors | 2 (from pyrazole N, -OH) | - |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | PubChem Prediction[1] |

| Rotatable Bonds | 3 | - |

Proposed Synthesis Pathway

The synthesis of N-alkylated pyrazoles is a well-established field of organic chemistry. A highly effective and regioselective strategy for the target molecule involves a two-step process: an aza-Michael addition of pyrazole to an α,β-unsaturated aldehyde, followed by the selective reduction of the aldehyde to a primary alcohol.[2][3][4][5]

Figure 2: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis

Rationale: The aza-Michael addition is chosen for its high regioselectivity, favoring alkylation at the N1 position of the pyrazole ring.[5] Sodium borohydride (NaBH₄) is selected as the reducing agent for the second step due to its mild nature and excellent chemoselectivity for aldehydes over other potential functional groups, ensuring a clean conversion to the primary alcohol.[6][7]

Step 1: Synthesis of 3-(1H-Pyrazol-1-yl)-2-methylpropanal

-

To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (1.5 eq) as a mild base.

-

Stir the suspension at room temperature for 15 minutes.

-

Add methacrolein (1.1 eq) dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid base and concentrate the filtrate under reduced pressure. The crude intermediate aldehyde can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-(1H-pyrazol-1-yl)-2-methylpropanal from Step 1 in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by carefully adding water, followed by acidification with dilute HCl to pH ~5-6.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by silica gel column chromatography.

Physicochemical Characterization: A Practical Framework

Rigorous characterization is a cornerstone of drug development, ensuring the identity, purity, and stability of an active pharmaceutical ingredient (API).[8][9] The following protocols outline the necessary steps to fully characterize the synthesized this compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Spectroscopy (Predicted):

-

Rationale: To confirm the proton framework, connectivity, and stereochemical environment. The number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity) are all diagnostic.[10]

-

Predicted Chemical Shifts (in CDCl₃):

-

Pyrazole Protons (H3, H4, H5): ~7.5-7.6 ppm (d, 1H), ~7.4-7.5 ppm (d, 1H), ~6.2-6.3 ppm (t, 1H). These aromatic protons are key identifiers of the pyrazole ring.[11]

-

Methylene Protons (-N-CH₂-): ~4.1-4.3 ppm (m, 2H). Shifted downfield due to the adjacent nitrogen.

-

Hydroxymethyl Protons (-CH-CH₂OH): ~3.5-3.7 ppm (d, 2H).

-

Methine Proton (-CH₂-CH(CH₃)-): ~2.0-2.2 ppm (m, 1H).

-

Alcohol Proton (-OH): A broad singlet, variable shift (~1.5-4.0 ppm), D₂O exchangeable.

-

Methyl Protons (-CH(CH₃)): ~0.9-1.1 ppm (d, 3H).

-

-

-

¹³C NMR Spectroscopy (Predicted):

-

Rationale: To confirm the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

-

Predicted Chemical Shifts (in CDCl₃):

-

Pyrazole Carbons: ~139 ppm (C5), ~129 ppm (C3), ~106 ppm (C4).[11]

-

Hydroxymethyl Carbon (-CH₂OH): ~65-68 ppm.

-

Methylene Carbon (-N-CH₂-): ~50-53 ppm.

-

Methine Carbon (-CH-): ~35-38 ppm.

-

Methyl Carbon (-CH₃): ~15-18 ppm.

-

-

3.1.2. Infrared (IR) Spectroscopy

-

Rationale: To identify key functional groups based on their vibrational frequencies.

-

Expected Absorption Bands:

-

O-H stretch (alcohol): Strong, broad band around 3200-3600 cm⁻¹.

-

C-H stretch (aliphatic): Medium bands around 2850-3000 cm⁻¹.

-

C=N, C=C stretch (pyrazole ring): Medium bands around 1500-1600 cm⁻¹.[12]

-

C-O stretch (primary alcohol): Strong band around 1050 cm⁻¹.

-

3.1.3. Mass Spectrometry (MS)

-

Rationale: To confirm the molecular weight and gain insights into the fragmentation pattern, which further supports the proposed structure.

-

Expected Results (Electrospray Ionization, ESI+):

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 141.10.

-

Key Fragments: Loss of water (-18) from the protonated molecule; cleavage of the propanol side chain.

-

Chromatographic Purity Assessment

-

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm (for the pyrazole chromophore).

-

Outcome: A single major peak should be observed, with purity calculated as >95% (area normalization) for use in biological assays.

-

Chemical Reactivity and Stability

Understanding the chemical behavior of a new entity is critical for formulation, storage, and predicting metabolic fate.

-

Reactivity of the Primary Alcohol: The primary alcohol is a key site for metabolic transformation (oxidation to an aldehyde and then a carboxylic acid) and for creating prodrugs via esterification.

-

Reactivity of the Pyrazole Ring: The pyrazole ring is relatively stable but can undergo electrophilic substitution. The two nitrogen atoms also provide sites for metal coordination, which can be relevant for certain biological targets (e.g., metalloenzymes).

-

Preliminary Stability Protocol (ICH Guideline Framework): [13][14]

-

Prepare solutions of the compound in buffers at pH 3, 7.4, and 9.

-

Store aliquots at accelerated conditions (e.g., 40 °C) and long-term conditions (e.g., 25 °C).

-

Analyze samples by HPLC at specified time points (e.g., 0, 1, 2, 4 weeks for accelerated) to quantify the parent compound and detect any degradation products.

-

Relevance in Drug Discovery and Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of activities.[15][16]

-

Anti-inflammatory: Celecoxib (a COX-2 inhibitor).

-

Anticancer: Crizotinib (an ALK/ROS1 inhibitor).

-

Antipsychotic: CDPPB.

-

Anti-obesity: Rimonabant (a CB1 receptor antagonist).

Expert Insights: The presence of the N-alkylated pyrazole moiety in this compound makes it a promising candidate for screening against a variety of biological targets.[17][18][19] The primary alcohol group provides a handle for improving pharmacokinetic properties through derivatization or acting as a key hydrogen bonding partner with a target receptor. Its predicted LogP and TPSA values fall within the range often associated with good oral bioavailability (Lipinski's Rule of Five). Therefore, this molecule warrants investigation in screens for kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or proliferative diseases.

Conclusion

While this compound is a novel entity with limited publicly available data, its structure is built upon a foundation of well-understood and pharmacologically relevant motifs. This guide provides a robust, scientifically-grounded roadmap for its synthesis and comprehensive characterization. By following the proposed experimental frameworks, researchers can confidently produce, purify, and validate this compound, paving the way for its exploration in drug discovery programs and contributing valuable knowledge to the field of medicinal chemistry.

References

-

Bansal, R. K., & Kaur, J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 112. Available at: [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics, 15(4), 1-15. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences and Research, 15(6), 2345-2358. Available at: [Link]

-

Tewari, A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. Available at: [Link]

-

Bansal, R. K., & Kaur, J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

-

Du, L. H., et al. (2023). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances, 13(45), 31635-31642. Available at: [Link]

-

Du, L. H., et al. (2023). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. Available at: [Link]

-

Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

-

Du, L. H., et al. (2023). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. PubMed Central. Available at: [Link]

-

Reduction of aldehydes and ketones. A-Level Chemistry. Available at: [Link]

-

Reduction of Aldehydes and Ketones. University of Calgary. Available at: [Link]

-

Du, L. H., et al. (2023). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. ResearchGate. Available at: [Link]

-

D'haveloose, J., et al. (2006). SELECTIVE REDUCTION OF ALDEHYDES TO ALCOHOLS BY FeS-NH4Cl-CH3OH-H2O SYSTEM. Taylor & Francis Online. Available at: [Link]

-

Alcohols from Carbonyl Compounds: Reduction. (2024). Chemistry LibreTexts. Available at: [Link]

-

STABILITY TESTING OF NEW ACTIVE SUBSTANCES AND MEDICINAL PRODUCTS. IKEV. Available at: [Link]

-

Zhang, X., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10118-10127. Available at: [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

-

Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]

-

Annex 10: ICH guideline Q1A (R2) on stability testing of new active substances and finished pharmaceutical products. World Health Organization. Available at: [Link]

-

API Characterization. Pharma Innovation. Available at: [Link]

-

Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available at: [Link]

-

Guideline for Industry: Stability Testing of Biotechnological/Biological Products. FDA. Available at: [Link]

-

NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR. YouTube. Available at: [Link]

-

Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. YouTube. Available at: [Link]

-

Solid-State Characterization Of A Small Molecule API. Outsourced Pharma. Available at: [Link]

-

2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-1-propanol - 1H NMR. Spectrum-Database. Available at: [Link]

-

Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. PharmaSource. Available at: [Link]

-

PROSPRE - 1H NMR Predictor. PROSPRE. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine. PubChem. Available at: [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. Available at: [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available at: [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

Sources

- 1. 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | C8H15N3 | CID 3160221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemclinix.com [alfa-chemclinix.com]

- 9. seed.nih.gov [seed.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ikev.org [ikev.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 19. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

Initial Biological Screening of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Novel Pyrazole Analog

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2][3][4] Its inherent versatility and ability to interact with various biological targets have made it a privileged scaffold in drug discovery.[5][6] This guide focuses on a novel, yet uncharacterized pyrazole-containing compound, 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol . The strategic incorporation of a propan-1-ol side chain introduces a hydroxyl group and a chiral center, features that can significantly influence its pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, technically in-depth framework for the initial biological screening of this promising molecule, designed to efficiently identify its potential therapeutic value. Our approach is grounded in a logical, tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific assays informed by the well-documented activities of the pyrazole class.

Rationale for Screening: The Pyrazole Precedent

The decision to undertake a comprehensive screening of this compound is predicated on the extensive and diverse biological activities reported for pyrazole derivatives.[1][3][4][5] These compounds have demonstrated efficacy as:

-

Anti-inflammatory agents: Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.[2][7]

-

Antimicrobial agents: Pyrazole derivatives have shown activity against a range of bacterial and fungal pathogens.[3][8][9]

-

Anticancer agents: A growing body of evidence supports the potential of pyrazoles in oncology, with some derivatives exhibiting potent antiproliferative effects.[7][8][10]

-

Enzyme inhibitors: The pyrazole scaffold is a versatile pharmacophore for targeting various enzymes implicated in disease.[5][6]

Given this established precedent, a systematic initial biological evaluation of this compound is a scientifically sound and promising endeavor.

The Screening Cascade: A Phased Approach to Biological Characterization

Our proposed screening strategy is designed to be both comprehensive and resource-efficient. It follows a hierarchical progression from general toxicity to specific biological activities.

Figure 1: A tiered approach for the initial biological screening of this compound.

Experimental Protocols: A Step-by-Step Guide

Phase 1: Foundational Assays

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental first step to determine the concentration range at which the compound exhibits cytotoxic effects, which is crucial for interpreting subsequent bioactivity data.

Protocol:

-

Cell Culture:

-

Culture a panel of representative cell lines (e.g., HEK293 for normal human cells, and a selection of cancer cell lines such as MCF-7, A549, and HeLa[7]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Replace the culture medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, and 72 hours.

-

Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

-

| Parameter | Description |

| Cell Lines | HEK293, MCF-7, A549, HeLa |

| Compound Concentrations | 0.1, 1, 10, 25, 50, 100 µM |

| Incubation Times | 24, 48, 72 hours |

| Endpoint | Absorbance at 570 nm |

| Data Output | % Cell Viability, IC₅₀ |

Table 1: Summary of Experimental Parameters for the MTT Assay.

Phase 2: Primary Screening

Rationale: Given the known antimicrobial properties of pyrazole derivatives, it is prudent to screen the compound against a panel of clinically relevant bacteria and fungi.[3][8][9]

Protocol (Broth Microdilution Method):

-

Microorganism Strains:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

-

-

Assay Procedure:

-

Prepare a two-fold serial dilution of the test compound in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (standard antibiotic/antifungal) and negative (no compound) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

| Parameter | Description |

| Organisms | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger |

| Method | Broth Microdilution |

| Endpoint | Visual determination of growth inhibition |

| Data Output | Minimum Inhibitory Concentration (MIC) in µg/mL |

Table 2: Summary of Experimental Parameters for Antimicrobial Susceptibility Testing.

Rationale: Some pyrazole derivatives have been reported to possess antioxidant properties.[11][12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Protocol:

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Test compound solutions at various concentrations in methanol

-

Ascorbic acid (positive control)

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound solutions to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

-

| Parameter | Description |

| Assay Principle | DPPH radical scavenging |

| Positive Control | Ascorbic Acid |

| Endpoint | Absorbance at 517 nm |

| Data Output | % Scavenging Activity, EC₅₀ |

Table 3: Summary of Experimental Parameters for the DPPH Assay.

Potential Signaling Pathways and Mechanistic Insights

Should the primary screening reveal significant antiproliferative activity, further investigation into the underlying mechanism of action is warranted. Pyrazole derivatives have been shown to modulate several key signaling pathways involved in cancer progression.

Figure 2: Potential signaling pathways modulated by pyrazole-containing compounds.

Concluding Remarks and Future Directions

This technical guide provides a robust and scientifically-driven framework for the initial biological screening of this compound. The proposed phased approach ensures a thorough yet efficient evaluation of its therapeutic potential. Positive results in any of the primary screens will trigger a cascade of more focused secondary and mechanistic studies to elucidate the compound's mode of action and to further validate its potential as a lead candidate for drug development. The journey from a novel chemical entity to a life-changing therapeutic is long and arduous, but a systematic and well-reasoned initial biological evaluation is the critical first step on that path.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Applications. Molecules, 22(2), 1-28. Available at: [Link]

-

Rageh, A. H., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(15), 4107-4117. Available at: [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed, 29329257. Available at: [Link]

-

Kumar, V., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-194. Available at: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2020). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 25(6), 1436. Available at: [Link]

-

El-Sayed, M. A.-A., et al. (2018). Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. Future Medicinal Chemistry, 10(19), 2293-2310. Available at: [Link]

-

Kumar, V., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 175-184. Available at: [Link]

-

(2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

(2025). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]

-

(2025). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. ResearchGate. Available at: [Link]

-

(2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

-

(2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. Available at: [Link]

-

(2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available at: [Link]

-

Ali, A. A. Z., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11. Available at: [Link]

-

(2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. PubMed Central. Available at: [Link]

-

(2018). Current progress on antioxidants incorporating the pyrazole core. ResearchGate. Available at: [Link]

-

(2009). 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one. PubMed Central. Available at: [Link]

- (2017). Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ... Google Patents.

-

(2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. Available at: [Link]

-

(2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

(2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available at: [Link]

-

(2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Whitepaper: A Methodological Framework for Assessing the In Vitro Cytotoxicity of Novel Pyrazole Analogs, Featuring 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity.[1][2][3] These compounds often exert their effects by targeting key regulators of cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[4][5] The development of novel pyrazole derivatives necessitates a robust, systematic, and multi-faceted approach to characterize their cytotoxic and cytostatic potential. This technical guide presents a comprehensive framework for the in vitro evaluation of new chemical entities, using the novel compound 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol as a representative case study. We provide detailed, field-tested protocols for foundational cytotoxicity screening (MTT and LDH assays), elucidation of cell death mechanisms (apoptosis analysis via Annexin V and Caspase-3/7 activity), and investigation of cell cycle effects. Each protocol is accompanied by an explanation of the underlying scientific principles, causality behind experimental choices, and guidelines for data interpretation, empowering researchers to generate a holistic and reliable preclinical data package for promising anticancer candidates.

The Pyrazole Scaffold: A Cornerstone of Modern Anticancer Drug Discovery

The heterocyclic pyrazole ring is a five-membered aromatic structure containing two adjacent nitrogen atoms. Its unique electronic properties and steric versatility have made it a cornerstone in the design of kinase inhibitors and other targeted anticancer agents.[1][4] Numerous pyrazole derivatives have been investigated and developed, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT-116).[6][7]

The mechanism of action for many pyrazole-based anticancer agents involves the competitive inhibition of key enzymes that drive malignant proliferation.[8] A primary target class is the Cyclin-Dependent Kinase (CDK) family, serine/threonine kinases that form complexes with cyclins to govern the progression through the cell cycle.[4] By blocking the active site of CDKs, pyrazole analogs can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby preventing cancer cell division.[7][9] This established biological activity provides a strong rationale for the synthesis and evaluation of novel pyrazole derivatives, such as the focus of this guide, this compound.

Foundational Cytotoxicity Screening: Quantifying Potency and Membrane Integrity

The initial step in characterizing a novel compound is to determine its dose-dependent effect on cancer cell viability. This is crucial for establishing a therapeutic window and calculating the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency. We employ two complementary assays that measure different hallmarks of cytotoxicity: metabolic activity (MTT assay) and plasma membrane integrity (LDH assay).

Experimental Workflow: Initial Cytotoxicity Assessment

The following diagram outlines the logical flow for the initial screening phase.

Caption: Key events in apoptosis and their corresponding assays.

Cell Cycle Analysis: Investigating Cytostatic Effects

Many effective anticancer drugs, particularly kinase inhibitors, do not kill cells outright but instead halt their proliferation by inducing cell cycle arrest. [4][10]Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is the most common method to analyze the distribution of cells throughout the different phases of the cell cycle. [11][12][13]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

PI binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. [12][13]This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N).

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at relevant concentrations (e.g., IC₅₀) for a duration equivalent to at least one cell cycle (typically 24-48 hours).

-

Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

-

Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. This permeabilizes the membrane and preserves the cellular structure. Store cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase is critical to degrade any double-stranded RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, collecting the linear fluorescence signal for PI.

-

Data Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [11][14]An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Visualizing Cell Cycle Arrest

The diagram below shows the phases of the cell cycle and the expected result of a G2/M arrest.

Caption: A compound inducing G2/M arrest blocks mitosis.

Conclusion

This guide provides a robust, integrated workflow for the initial in vitro characterization of novel anticancer compounds, using this compound as a model. By systematically assessing cytotoxicity, determining the mechanism of cell death, and analyzing effects on cell cycle progression, researchers can build a comprehensive profile of a compound's biological activity. This multi-parametric approach, grounded in well-validated assays, is essential for identifying promising lead candidates like those from the pyrazole family and advancing them with confidence into the next stages of preclinical drug development.

References

- Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific.

- Apoptosis Protocols. Thermo Fisher Scientific.

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Cell cycle analysis. Wikipedia.

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St

- Cell cycle analysis by flow cytometry. YouTube.

- How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Pyrazoles as anticancer agents: Recent advances.

- Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform.

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH.

- Recent Advances in the Development of Pyrazole Deriv

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH.

- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg

- Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE.

- Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.

- Measuring Apoptosis using Annexin V and Flow Cytometry.

- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.

- LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PMC - PubMed Central.

- (a) Viability (SRB assay) and cytotoxicity (LDH release in culture...

- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.

- Cell Viability and Cytotoxicity determin

- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz

- IN-VITRO ANTIPROLIFERATIVE AND ANTIMIGRATION ACTIVITY AGAINST MDA-MB-231 CELL LINE OF NEW THIAZOLE DERIV

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.

- Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Ker

- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. srrjournals.com [srrjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanocellect.com [nanocellect.com]

- 11. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

A Technical Guide to the Evaluation of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol as a Novel Antimicrobial Agent

Abstract

The rise of multidrug-resistant (MDR) pathogenic bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents.[1] Heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial effects.[2][3][4][5] This technical guide outlines a comprehensive, field-proven framework for the synthesis, characterization, and systematic evaluation of the antimicrobial potential of a novel pyrazole derivative, 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol. This document provides researchers, scientists, and drug development professionals with detailed, self-validating protocols for antimicrobial susceptibility testing and foundational experiments to elucidate the potential mechanism of action, thereby establishing a robust pathway for the investigation of this and similar novel chemical entities.

Introduction: The Rationale for Investigating Pyrazole Derivatives

The "golden era" of antibiotic discovery has been followed by an era of escalating resistance, with the emergence of "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) posing a particularly grave threat.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form the core of various biologically active compounds.[3][4][6] Pyrazole derivatives have demonstrated a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4] Their documented ability to target diverse metabolic pathways in both Gram-positive and Gram-negative bacteria makes them a promising starting point for the development of new therapeutics to combat resistant infections.[1]

This guide focuses on this compound, a specific derivative for which the antimicrobial activity has not been extensively characterized. The proposed research plan follows a logical, multi-stage approach, beginning with verifiable synthesis and culminating in a quantitative assessment of its bactericidal or bacteriostatic properties against a panel of clinically significant pathogens.

Overall Experimental Workflow

The investigation is structured to ensure a logical progression from compound verification to biological characterization. Each stage is designed to yield high-fidelity data that informs the subsequent steps.

Caption: High-level workflow for antimicrobial agent evaluation.

Phase 1: Synthesis and Compound Validation

Ensuring the identity and purity of the test compound is the most critical first step. Biological data is meaningless without a thoroughly characterized molecule. While various synthetic routes exist for pyrazole derivatives, a plausible approach for this compound involves the Michael addition of pyrazole to an appropriate α,β-unsaturated aldehyde followed by reduction.

Detailed Synthesis Protocol (Proposed)

-

Step A: Michael Addition. React 1H-pyrazole with methacrolein in the presence of a mild base (e.g., triethylamine) in a suitable solvent like acetonitrile at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). This reaction forms the intermediate 2-methyl-3-(1H-pyrazol-1-yl)propanal.

-

Step B: Reduction. Upon completion of the addition reaction, the resulting aldehyde is reduced without intermediate purification. Sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture in an ice bath. The reduction converts the aldehyde group to a primary alcohol, yielding the target compound.

-

Work-up and Purification. The reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using silica gel column chromatography to achieve high purity (>95%).

-

Structural and Purity Verification. The final product's identity is confirmed using ¹H-NMR and ¹³C-NMR spectroscopy and Mass Spectrometry. Purity is quantified using High-Performance Liquid Chromatography (HPLC). This validation is non-negotiable before proceeding to biological assays.

Phase 2: Antimicrobial Susceptibility Testing

The core of the evaluation lies in determining the compound's potency against a panel of pathogenic bacteria. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7][8][9][10][11]

Selection of Pathogenic Bacteria

A clinically relevant panel should include representatives of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

| Gram-Positive Bacteria | Gram-Negative Bacteria |

| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |

| Methicillin-resistant S. aureus (MRSA) (BAA-1717) | Pseudomonas aeruginosa (ATCC 27853) |

| Enterococcus faecalis (ATCC 29212) | Klebsiella pneumoniae (ATCC 700603) |

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[7][9]

-

Preparation of Compound Stock: Prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9][12] Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Controls: Include the following controls in every plate:

-

Growth Control: Inoculum in broth without the test compound.

-

Sterility Control: Broth only.

-

Solvent Control: Inoculum in broth with the highest concentration of DMSO used.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) to validate the assay.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[9]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a crucial follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[7][12] The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[13][14]

-

Sub-culturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: Spot-plate these aliquots onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Determining the MBC: The MBC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction) on the MHA sub-culture plate.[13]

Interpreting MIC and MBC Data

The relationship between MIC and MBC is informative. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[7][13] A ratio > 4 suggests the agent is primarily bacteriostatic .

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Compound X | S. aureus | 8 | 16 | 2 | Bactericidal |

| Compound X | E. coli | 32 | >256 | >8 | Bacteriostatic |

| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |

| (Note: Data shown is hypothetical for illustrative purposes.) |

Phase 3: Elucidating the Mechanism of Action (MoA)